molecular formula C6H7BN2O2 B1600275 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid CAS No. 860617-71-6

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Cat. No.: B1600275
CAS No.: 860617-71-6
M. Wt: 149.95 g/mol
InChI Key: CMPMUHFINOXALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is an organic compound with the molecular formula C6H7BN2O2. It is a boronic acid derivative, characterized by the presence of a cyano group and a methyl group attached to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid typically involves the reaction of 5-cyano-1-methyl-1H-pyrrole with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the pyrrole derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid depends on its specific application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the pyrrole ring and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid is unique due to the presence of both a cyano group and a methyl group on the pyrrole ring. This combination of functional groups provides distinct electronic properties and reactivity, making it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

(5-cyano-1-methylpyrrol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BN2O2/c1-9-5(4-8)2-3-6(9)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMUHFINOXALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(N1C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470912
Record name 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860617-71-6
Record name 5-CYANO-1-METHYL-1H-PYRROL-2-YLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 1-methylpyrrole-2-carbonitrile (0.131 g, 1.23 mmol), triisopropylborate (250 μL, 1.08 mmol), and THF (4 mL) was cooled to about −4° C. and 2M LDA (0.6 mL, 1.2 mmol) was added dropwise from a syringe. The bath was removed and the suspension was allowed to warm to about 13° C. within about 2 hours. After cooling and quenching with water and 5% aqueous HCl, the product was extracted with diethylether. The organic layer was evaporated to give an oil which solidified upon standing to give 0.130 g (70% yield) of (5-cyano-1-methyl-1H-pyrrol-2-yl) boronic acid. 1H-NMR (DMSO-d6): δ 8.38, 6.87, 6.77, and 3.88.
Quantity
0.131 g
Type
reactant
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Reactant of Route 2
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Reactant of Route 4
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Reactant of Route 5
Reactant of Route 5
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Reactant of Route 6
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.